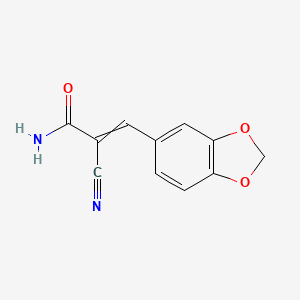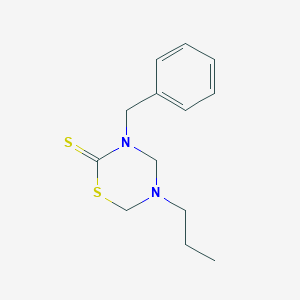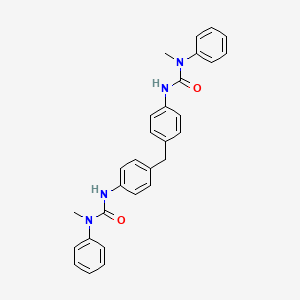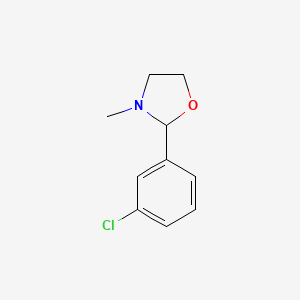
(4-Chlorophenyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)diphenylsilane is an organosilicon compound with the molecular formula C18H15ClSi. It is characterized by the presence of a silicon atom bonded to a 4-chlorophenyl group and two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of chlorophenylsilane with diphenylmagnesium or diphenyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Substituted silanes with different functional groups.
Scientific Research Applications
(4-Chlorophenyl)diphenylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)diphenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The presence of the 4-chlorophenyl group enhances its reactivity and specificity in certain reactions .
Comparison with Similar Compounds
- (4-Chlorophenyl)phenylsilane
- (2-Chlorophenyl)diphenylsilane
- (4-Biphenylyl)diphenylsilane
- (4-tert-Butylphenyl)diphenylsilane
Comparison: (4-Chlorophenyl)diphenylsilane is unique due to the presence of both a 4-chlorophenyl group and two phenyl groups bonded to the silicon atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
Properties
CAS No. |
18557-60-3 |
|---|---|
Molecular Formula |
C18H15ClSi |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-diphenylsilane |
InChI |
InChI=1S/C18H15ClSi/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H |
InChI Key |
MHSHAEXCPBUGDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



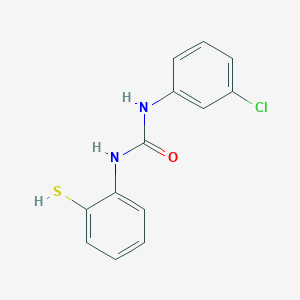

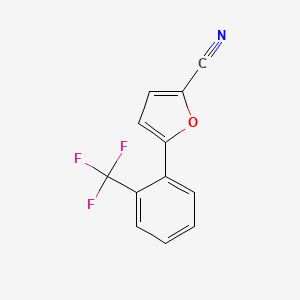
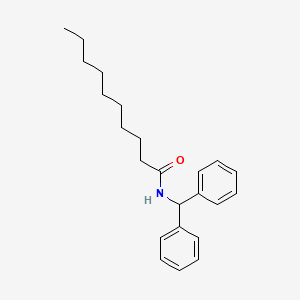
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)
